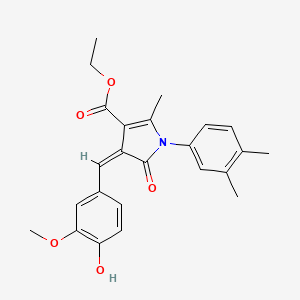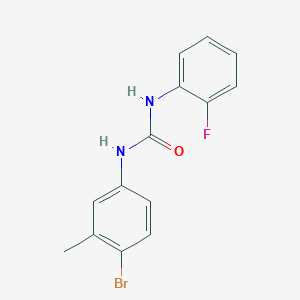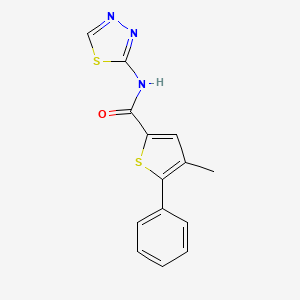
4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. This compound is also known as 'thiophene carboxamide' and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes leads to the inhibition of inflammatory cytokine production and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are many future directions for the research of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action. Understanding the mechanisms by which this compound exerts its therapeutic effects will provide valuable insights for the development of new drugs. Another direction is to study its potential for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, future research could focus on the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound has been reported using various methods. Although the mechanism of action of this compound is not fully understood, studies have shown that it inhibits the activity of various enzymes, leading to the inhibition of inflammatory cytokine production and cell proliferation. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been reported using various methods. One method involves the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with thiophene-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with thiophene-2-carboxylic acid hydrazide in the presence of a base. Both methods result in the formation of this compound.
Applications De Recherche Scientifique
4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been the subject of scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-methyl-5-phenyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-9-7-11(13(18)16-14-17-15-8-19-14)20-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPSDWSHJMSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NN=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
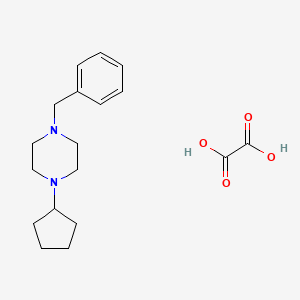
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
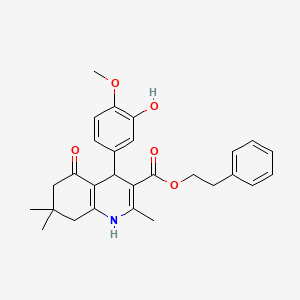
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
